molecular formula C6H11N3S B13034344 2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine

2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine

Cat. No.: B13034344
M. Wt: 157.24 g/mol
InChI Key: YKOHYLSCJYPZIJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine is a synthetic organic compound featuring the 1,3,4-thiadiazole heterocycle, a scaffold renowned in medicinal chemistry for its diverse biological activities. This amine-functionalized derivative is of significant interest for research and development in pharmacology and oncology. The 1,3,4-thiadiazole nucleus is a known bioisostere of pyrimidine bases, which allows derivatives to interact with critical biological targets . Researchers can explore this compound as a key intermediate or precursor for developing novel therapeutic agents. Preclinical studies on analogous 1,3,4-thiadiazole derivatives have demonstrated promising antidepressant-like activities in behavioral models such as the tail-suspension test and forced swim test, suggesting a potential mechanism linked to the central nervous system . Furthermore, structural analogs have exhibited potent cytotoxic properties against a range of human cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and leukemia (HL-60) cells, making this chemotype a compelling candidate for anticancer drug discovery . The compound's structure, which includes an amine terminus, is amenable to further chemical modification, facilitating the creation of a library of derivatives for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

2-methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine

InChI

InChI=1S/C6H11N3S/c1-6(2,7)3-5-9-8-4-10-5/h4H,3,7H2,1-2H3

InChI Key

YKOHYLSCJYPZIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NN=CS1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole Derivatives

Compound Name Substituent on Thiadiazole Key Functional Groups Notable Features Reference
2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine Propan-2-amine -NH2, -CH(CH3)2 Branched alkylamine enhances lipophilicity -
2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine Thiazole ring -NH2, -CH(CH3)2 Thiazole ring (vs. thiadiazole) reduces electron deficiency
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine Thioether linkage -S-, -NH2 Thio group increases polarizability
5-(1,1-Dimethylprop-2-ynyl)-1,3,4-thiadiazol-2-amine Dimethylpropynyl -C≡C- Bulky substituent introduces steric hindrance
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl -C6H4CH3 Aromatic ring enhances π-π stacking

Key Observations :

  • The thiazole analog () exhibits reduced electron deficiency compared to the thiadiazole core, altering its reactivity in electrophilic substitution reactions.
  • The thioether derivative () may show enhanced binding to metal ions or enzymes due to the sulfur atom’s polarizability .
  • Bulky substituents, such as dimethylpropynyl (), reduce solubility but improve thermal stability .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Compound Name Melting Point (°C) NMR Shifts (¹H/¹³C) Reference
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 132–134 δ 7.32 (m, Ar-H), δ 40.22 (-CH2-)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Not reported δ 7.14 (s, Ar-H), δ 153.20 (C=S)
This compound Not reported Predicted: δ 1.2 (s, -CH3), δ 3.5 (-NH2) -

Key Observations :

  • Acetamide derivatives () exhibit higher melting points (132–170°C) due to hydrogen bonding from amide groups.
  • Aromatic substituents (e.g., 4-methylphenyl) result in distinct ¹H-NMR aromatic signals (δ 7.14–7.64) .

Table 3: Activity Comparison

Compound Name Biological Activity Mechanism/Notes Reference
Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) Antimicrobial, efflux pump inhibition Bulky cyclohexyl group enhances biofilm disruption
5-({[(E)-Benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine Antioxidant, antiparasitic Schiff base moiety contributes to redox activity
This compound Predicted: CNS activity Branched amine may cross blood-brain barrier -

Key Observations :

  • Bulky substituents (e.g., C1 in ) improve antimicrobial efficacy by disrupting bacterial membranes .
  • The target compound’s propan-2-amine group may enhance bioavailability compared to aromatic derivatives due to increased solubility in physiological environments.

Biological Activity

2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine is a chemical compound featuring a propan-2-amine backbone with a 1,3,4-thiadiazole moiety. This structure imparts various biological activities, making it a subject of interest in medicinal chemistry. The thiadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C6H11N3S
  • Molecular Weight : 157.24 g/mol

The compound's unique structural features contribute to its biological activity. The presence of nitrogen and sulfur atoms within the thiadiazole ring enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate higher antimicrobial activity compared to standard drugs. The minimum inhibitory concentration (MIC) values for these compounds have been recorded against various bacterial strains.

CompoundActivityMIC (μg/mL)
This compoundAntibacterial62.5 (against S. aureus)
5-Amino-1,3,4-thiadiazoleAnticonvulsant-
2-Amino-thiazoleAnticancer-

The above table summarizes some notable activities associated with structurally related compounds. The specific substitution pattern in this compound may confer distinct pharmacological effects that warrant further investigation.

Anticancer Potential

The cytostatic properties of compounds containing the thiadiazole ring have been documented extensively. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown promise as lead compounds for anticancer drug development. Studies have indicated that these derivatives can inhibit cancer cell proliferation effectively.

In one study, certain derivatives exhibited a zone of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk . This suggests that the compound's potential extends beyond antimicrobial activity to include anticancer properties.

Study on Antimicrobial Activity

A study conducted by Olsen et al. highlighted the efficacy of various thiadiazole derivatives against multiple pathogens. The research identified that modifications at the amine group significantly influenced antimicrobial potency. Notably, a p-chlorophenyl derivative demonstrated marginal activity against S. aureus with an MIC value of 62.5 μg/mL .

Evaluation of Anticancer Properties

Another research effort focused on the synthesis and evaluation of new thiadiazole derivatives for their anticancer activity. The study revealed that specific substitutions led to enhanced cytotoxic effects against cancer cell lines, suggesting that the unique structure of this compound could be optimized for therapeutic applications .

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